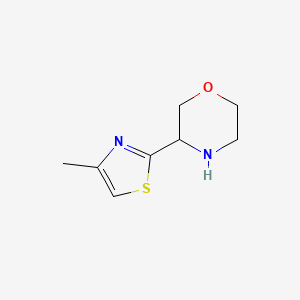

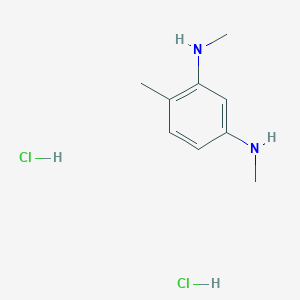

3-(4-Methyl-1,3-thiazol-2-yl)morpholine

Descripción general

Descripción

“3-(4-Methyl-1,3-thiazol-2-yl)morpholine” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry. For instance, a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives were prepared and screened for their preliminary in vitro antibacterial activity .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “3-(4-Methyl-1,3-thiazol-2-yl)morpholine” are not available in the retrieved information.Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase Inhibitors

4-(1,3-Thiazol-2-yl)morpholine derivatives, closely related to the specified compound, have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. These derivatives exhibit significant potential in inhibiting tumor growth in xenograft models, showcasing their utility in cancer research and therapy (Alexander et al., 2008).

Potential Antioxidants

A study on the QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives indicated these compounds as potential antioxidants. The study revealed that factors such as polarisation, lipophilicity, and molecular volume significantly impact antioxidant activity, providing insights for designing new antioxidants (Drapak et al., 2019).

Mannich Base Analysis

The structural and spectral analysis of a Mannich base, 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, which shares a core structural motif with the specified chemical, provides insights into its conformation and intermolecular interactions. This knowledge is essential for understanding the chemical's behavior and potential applications in material science and pharmacology (Franklin et al., 2011).

Antimicrobial Activity

Research into morpholine-containing 2-R-phenyliminothiazole derivatives demonstrates significant antibacterial and antifungal effects. These compounds, related to the specified molecule, are highlighted for their potential in developing new antimicrobial drugs due to their pronounced effect on gram-positive and gram-negative strains (Yeromina et al., 2019).

Antitumor Properties

N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, structurally related compounds, have been synthesized and evaluated for their antitumor properties. This research contributes to the ongoing search for new anticancer agents, showing promising results in initial screenings (Horishny et al., 2020).

Direcciones Futuras

The future directions for “3-(4-Methyl-1,3-thiazol-2-yl)morpholine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by thiazole derivatives, these compounds may have potential for development into new therapeutic agents .

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Methyl-1,3-thiazol-2-yl)morpholine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

3-(4-Methyl-1,3-thiazol-2-yl)morpholine acts as a potent and selective inhibitor of PI3K . By inhibiting PI3K, it prevents the downstream signaling pathways that lead to cell proliferation and survival, thereby exerting its anti-cancer effects .

Biochemical Pathways

The inhibition of PI3K by 3-(4-Methyl-1,3-thiazol-2-yl)morpholine affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By blocking this pathway, the compound can inhibit tumor growth .

Result of Action

The inhibition of PI3K by 3-(4-Methyl-1,3-thiazol-2-yl)morpholine leads to a decrease in cell proliferation and survival, thereby exerting anti-cancer effects . It has been shown to be effective in xenograft models of tumor growth .

Propiedades

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-5-12-8(10-6)7-4-11-3-2-9-7/h5,7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQJKRAFGASLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2COCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

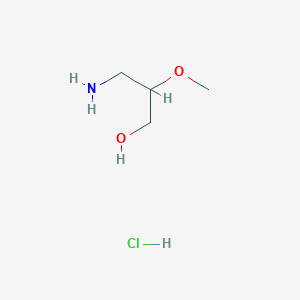

![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)

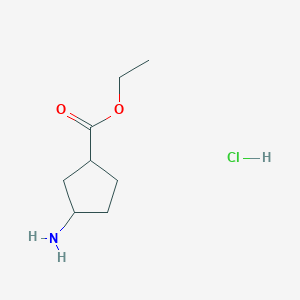

![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)